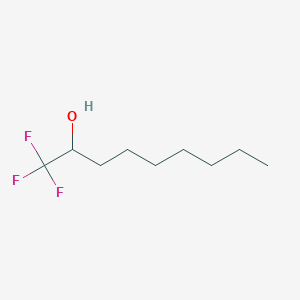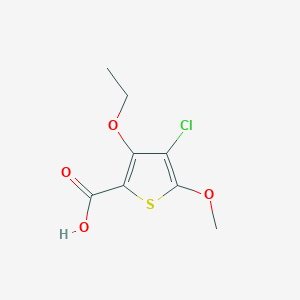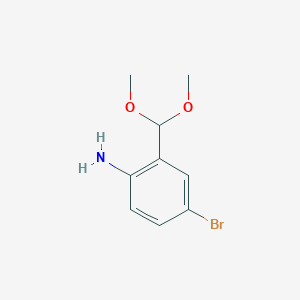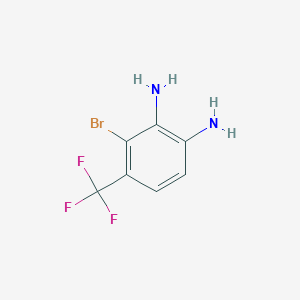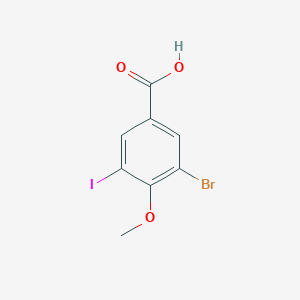
3-Bromo-5-iodo-4-methoxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-iodo-4-methoxybenzoic acid is an organic compound characterized by the presence of bromine, iodine, and methoxy functional groups attached to a benzoic acid core. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-iodo-4-methoxybenzoic acid typically involves multi-step organic reactions starting from simpler aromatic compounds. One common route includes:
Bromination: Starting with 4-methoxybenzoic acid, bromination is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or a radical initiator.
Iodination: The brominated intermediate is then subjected to iodination using iodine and an oxidizing agent such as potassium iodate (KIO3) or iodine monochloride (ICl).
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes:
Continuous flow reactors: for better control over reaction conditions.
Catalysts and solvents: that enhance yield and purity.
Purification techniques: like recrystallization or chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions: 3-Bromo-5-iodo-4-methoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: Both bromine and iodine atoms can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The methoxy group can be oxidized to a carboxyl group, and the aromatic ring can undergo reduction reactions.
Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions due to the presence of halogens.
Common Reagents and Conditions:
Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Coupling: Palladium catalysts (Pd/C) with bases like potassium carbonate (K2CO3) in solvents such as dimethylformamide (DMF).
Major Products:
Substitution: Formation of methoxy-substituted derivatives.
Oxidation: Conversion to 3-bromo-5-iodo-4-carboxybenzoic acid.
Coupling: Formation of biaryl compounds with various substituents.
Chemistry:
Building Blocks: Used as a precursor in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in metal-catalyzed reactions.
Biology:
Bioconjugation: Utilized in the modification of biomolecules for imaging or therapeutic purposes.
Medicine:
Drug Development: Investigated for potential pharmacological activities, including anti-inflammatory and anticancer properties.
Industry:
Material Science: Used in the synthesis of polymers and advanced materials with specific properties.
Mecanismo De Acción
The mechanism by which 3-Bromo-5-iodo-4-methoxybenzoic acid exerts its effects depends on the context of its application:
In Catalysis: It acts as a ligand, coordinating with metal centers to facilitate various organic transformations.
In Biological Systems: It may interact with specific enzymes or receptors, modulating their activity through binding interactions.
Comparación Con Compuestos Similares
- 3-Bromo-4-methoxybenzoic acid
- 5-Iodo-4-methoxybenzoic acid
- 3-Bromo-5-chloro-4-methoxybenzoic acid
Comparison:
- Reactivity: The presence of both bromine and iodine in 3-Bromo-5-iodo-4-methoxybenzoic acid makes it more versatile in coupling reactions compared to its mono-halogenated counterparts.
- Applications: Its unique combination of functional groups allows for broader applications in synthesis and medicinal chemistry.
This compound stands out due to its dual halogenation, offering unique reactivity and application potential in various scientific fields.
Propiedades
Fórmula molecular |
C8H6BrIO3 |
|---|---|
Peso molecular |
356.94 g/mol |
Nombre IUPAC |
3-bromo-5-iodo-4-methoxybenzoic acid |
InChI |
InChI=1S/C8H6BrIO3/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3H,1H3,(H,11,12) |
Clave InChI |
MGYQQBQECFPLNC-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1I)C(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl 2-bromo-3-oxo-3-[4-(trifluoromethoxy)phenyl]propanoate](/img/structure/B12079428.png)





![tert-butyl 7-hydroxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyridine-5-carboxylate](/img/structure/B12079463.png)
